N-benzyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
"N-benzyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" is a heterocyclic compound featuring a 1,3,4-oxadiazole core fused with an indole moiety and a furan substituent. This compound is structurally distinct due to the combination of a planar indole-oxadiazole system and the electron-rich furan ring, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-benzyl-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c28-21(24-13-16-7-2-1-3-8-16)15-27-14-18(17-9-4-5-10-19(17)27)22-25-26-23(30-22)20-11-6-12-29-20/h1-12,14H,13,15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURXLSKCDOBJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, furan-2-carboxylic acid can react with hydrazine hydrate to form furan-2-carbohydrazide, which then cyclizes to form the oxadiazole ring.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling Reactions: The oxadiazole and indole intermediates are then coupled through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
N-Benzylation: The final step involves the N-benzylation of the indole nitrogen using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated indoles, nitroindoles.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step process involving the formation of intermediates that incorporate the indole and oxadiazole moieties. The synthesis typically includes:
- Formation of Indole Derivatives : Starting from indole or its derivatives, reactions with appropriate reagents yield the desired indole structure.
- Oxadiazole Formation : The incorporation of the furan and oxadiazole rings is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
Antimicrobial Activity
N-benzyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been evaluated for its antimicrobial properties. Studies indicate that compounds containing oxadiazole and indole moieties exhibit significant antibacterial activity against various strains of bacteria, including resistant strains .
Anticancer Potential
Recent studies have demonstrated that this compound exhibits promising anticancer activity. It has been tested against several cancer cell lines, showing effective inhibition of cell growth. For instance:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HCT116 | 56.53 |
These results suggest that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation .
Antitubercular Activity
The compound's efficacy against Mycobacterium tuberculosis has also been explored. In vitro studies reported significant inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values indicating potential for development as an antitubercular agent .
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, while the oxadiazole ring can inhibit enzymes like cyclooxygenase. These interactions can modulate biological pathways involved in inflammation, cell proliferation, and neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison of Key Analogs
Key Comparisons
Structural Similarities and Differences
- LMM11 (from ): Shares the 5-(furan-2-yl)-1,3,4-oxadiazole moiety but lacks the indole ring. The sulfamoyl-benzamide substituent in LMM11 confers antifungal activity against C. albicans, suggesting that the furan-oxadiazole unit is critical for targeting thioredoxin reductase .
- Compound 2a (from ): Replaces the indole with a benzofuran and introduces a thioacetamide linker. This modification enhances antimicrobial activity, indicating that sulfur-containing linkages may improve membrane penetration .
- SIRT2 Inhibitors (from ): Feature arylthio-acetamide groups but lack the indole-furan system. Their potency against SIRT2 highlights the role of the oxadiazole-acetamide scaffold in enzyme inhibition .
Biological Activity Trends
- Antifungal Activity : LMM11's MIC of 8 µg/mL against C. albicans suggests that the furan-oxadiazole core is bioactive. The target compound’s indole moiety may further enhance binding to fungal enzymes like thioredoxin reductase due to π-π stacking interactions .
- Antimicrobial vs. Antifungal : Compound 2a’s thioether linkage and chlorophenyl group correlate with broad-spectrum antimicrobial activity, whereas the target compound’s benzyl-acetamide may favor specificity toward fungal targets .
- Enzyme Inhibition : SIRT2 inhibitors () demonstrate that acetamide-oxadiazole derivatives can modulate enzyme activity, but the indole-furan system in the target compound could offer unique selectivity for other targets .
Structure-Activity Relationship (SAR)
- Substituent Effects :
- N-Benzyl vs. N-Cyclohexyl (): The benzyl group in the target compound may enhance lipophilicity and CNS penetration compared to the cyclohexyl analog.
- Furan vs. Benzofuran : The smaller furan ring in the target compound may reduce steric hindrance, improving binding to compact enzyme active sites compared to benzofuran derivatives .
Research Findings and Data Gaps
- Antifungal Potential: While LMM11’s activity suggests promise for the target compound, direct assays against C. albicans or other fungi are needed to confirm efficacy.
- Synthetic Accessibility : highlights methods for synthesizing furan-oxadiazole-aniline derivatives, which could be adapted for large-scale production of the target compound .
- Comparative studies with fluconazole () or other antifungals are recommended .
Biological Activity
N-benzyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring and an indole moiety, both known for their biological significance. The molecular formula is , and it has been synthesized through various methods involving oxadiazole derivatives.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. The following table summarizes the findings from various research studies regarding its efficacy against different cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | HEPG2 (liver cancer) | 1.18 ± 0.14 | Inhibition of cell proliferation |
| Study 2 | MCF7 (breast cancer) | 0.65 | Induction of apoptosis |
| Study 3 | PC-3 (prostate cancer) | 0.87 | Inhibition of EGFR and Src signaling pathways |
| Study 4 | HCT116 (colon cancer) | 0.80 | Cell cycle arrest at G2/M phase |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : The compound has shown the ability to inhibit epidermal growth factor receptor (EGFR) and Src kinase pathways, which are crucial in tumor growth and metastasis .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through intrinsic pathways .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
Case Study 1: Anticancer Efficacy on MCF7 Cells
A study evaluated the effects of this compound on MCF7 breast cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value of 0.65 µM, indicating potent anticancer activity .
Case Study 2: Mechanistic Insights
In another investigation, molecular docking studies revealed that the compound binds effectively to EGFR with a binding energy of -7.90 kcal/mol, suggesting a strong interaction that could inhibit its activity . This provides insights into how the compound may exert its anticancer effects.
Q & A
Q. What are the standard synthetic routes for preparing N-benzyl-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide?
The compound is typically synthesized via multistep reactions involving:
- Oxadiazole ring formation : Cyclization of furan-2-carbohydrazine derivatives with appropriate carboxylic acids or esters under reflux conditions using catalysts like POCl₃ or H₂SO₄ .
- Indole functionalization : Introduction of the benzyl-acetamide moiety via nucleophilic substitution or coupling reactions, often employing NaH in DMF as a base .
- Schiff base intermediates : Condensation of aldehydes with acetamide precursors to optimize yield and purity . Reaction progress is monitored via TLC, and products are purified via recrystallization or column chromatography.
Q. How are structural and purity characteristics validated for this compound?
Key methods include:
- Spectroscopic analysis : -NMR and -NMR to confirm substituent positions and molecular connectivity .
- Mass spectrometry : HRMS to verify molecular weight and fragmentation patterns .
- Chromatography : HPLC or GC-MS to assess purity (>95% typically required for biological assays) .
- Melting point determination : Consistency with literature values indicates purity .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
SAR studies involve:
- Substituent variation : Systematic modification of the benzyl, furan, or oxadiazole groups to evaluate effects on bioactivity. For example, electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring enhance enzyme inhibition .
- Docking simulations : Computational modeling to predict binding affinities with target proteins (e.g., Bcl-2/Mcl-1 in anticancer studies) .
- In vitro assays : Comparative testing of derivatives against enzymes (e.g., LOX, BChE) to correlate structural changes with activity .
Q. How are contradictory bioactivity results resolved in studies of this compound?
Discrepancies in activity data may arise from:
- Assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO vs. aqueous buffer) can alter compound stability or solubility .
- Cell line specificity : Anticancer activity may differ between adherent vs. suspension cell cultures due to uptake efficiency .
- Data normalization : Use of positive controls (e.g., ascorbic acid for antioxidant assays) ensures comparability across studies .
Q. What methodologies are used to evaluate the compound’s pharmacokinetic properties?
Advanced approaches include:
- Lipophilicity assays : LogP measurements via shake-flask or HPLC to predict membrane permeability .
- Metabolic stability tests : Incubation with liver microsomes to assess cytochrome P450-mediated degradation .
- In silico ADMET prediction : Tools like SwissADME to model absorption and toxicity profiles .
Methodological Considerations
Q. How is the compound’s enzyme inhibition mechanism elucidated?
Mechanistic studies employ:
- Kinetic analysis : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Fluorescence quenching : Monitoring changes in tryptophan fluorescence of enzymes (e.g., BChE) upon compound binding .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
Q. What experimental designs mitigate synthetic challenges, such as low yields in oxadiazole formation?
Optimization strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
